1-Hydroxycyclohexyl phenyl ketone

Catalog No.
S563636
CAS No.
947-19-3
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxycyclohexyl phenyl ketone

CAS Number

947-19-3

Product Name

1-Hydroxycyclohexyl phenyl ketone

IUPAC Name

(1-hydroxycyclohexyl)-phenylmethanone

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2

InChI Key

QNODIIQQMGDSEF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O

Solubility

a

Synonyms

1-HCHPK, 1-hydroxycyclohexyl phenyl ketone

Canonical SMILES

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O

Photoinitiator in UV-Curable Technologies

1-HCPK acts as a photoinitiator in UV-radiation-curable technologies []. Upon exposure to ultraviolet (UV) light, 1-HCPK undergoes a chemical reaction, initiating the polymerization of various monomers and oligomers. This process is crucial in various industries like printing, packaging, coatings, furniture, flooring, and adhesives [].

Biocompatible Polymer for Thin Films

1-HCPK is a water-soluble polymer, making it suitable for forming thin films. These films exhibit good biocompatibility, with a relatively low degree of toxicity []. This characteristic makes them valuable for research in various fields, including:

  • Enzyme and protein immobilization: Researchers can immobilize enzymes and other proteins on the surface of 1-HCPK films, allowing them to study their activity and function in a controlled environment [].
  • Drug delivery: Scientists are exploring the potential of 1-HCPK films for drug delivery applications. The films can encapsulate drugs and release them in a controlled manner [].

1-Hydroxycyclohexyl phenyl ketone is an organic compound with the molecular formula C13H16O2C_{13}H_{16}O_2. It is a colorless to pale yellow liquid, characterized by its pleasant odor. The compound features a cyclohexyl group attached to a phenyl ketone, along with a hydroxyl group at the first position of the cyclohexyl ring. This structure contributes to its unique reactivity and applications in various chemical processes.

1-Hydroxycyclohexyl phenyl ketone is primarily known for its role as an oxidizing agent in organic synthesis. It participates in hydrogen transfer oxidations, effectively converting primary alcohols and aldehydes into their corresponding carboxylic acids. This reaction typically occurs in the presence of sodium hydroxide, showcasing the compound's utility in facilitating oxidation processes without the need for metal catalysts .

Additionally, it can undergo chlorination and alkaline hydrolysis to yield various derivatives, including 1-chloro cyclohexyl phenyl ketone, which can be further processed to regenerate 1-hydroxycyclohexyl phenyl ketone .

The synthesis of 1-hydroxycyclohexyl phenyl ketone can be achieved through several methods:

  • Friedel-Crafts Reaction: This method involves the reaction of cyclohexyl formyl chloride with benzene in the presence of a Lewis acid catalyst. The intermediate formed undergoes chlorination followed by alkaline hydrolysis to yield 1-hydroxycyclohexyl phenyl ketone .
  • Acid-Catalyzed Reactions: Another approach utilizes hexahydrobenzoic acid and phosphorus trichloride to produce cyclohexyl phenyl ketone, which is subsequently chlorinated and hydrolyzed .
  • Metal-Free Oxidation: Recent literature highlights a metal-free method for oxidizing primary alcohols and aldehydes using 1-hydroxycyclohexyl phenyl ketone, achieving high yields and functional group tolerance .

1-Hydroxycyclohexyl phenyl ketone finds extensive use in organic synthesis as an oxidizing agent. Its applications include:

  • Oxidation Reactions: It is particularly effective for converting alcohols and aldehydes into carboxylic acids.
  • Photoinitiators: The compound serves as a photoinitiator in UV-curable coatings and inks, facilitating polymerization upon exposure to light .
  • Chemical Manufacturing: It is utilized in the production of various chemicals, plastics, and wood products .

Interaction studies involving 1-hydroxycyclohexyl phenyl ketone primarily focus on its reactivity with other chemical species during oxidation processes. Its ability to interact with different functional groups allows for selective transformations in complex organic molecules. Research indicates that it can effectively handle various substrates, demonstrating good functional group tolerance during oxidation reactions .

Several compounds share structural or functional similarities with 1-hydroxycyclohexyl phenyl ketone. Here are some notable examples:

Compound NameStructure TypeUnique Features
CyclohexanoneKetoneSimple cyclic ketone; less reactive than 1-hydroxycyclohexyl phenyl ketone.
BenzophenoneKetoneCommonly used as a photoinitiator; lacks hydroxyl functionality.
4-HydroxybenzophenoneHydroxy KetoneContains hydroxyl group but differs structurally; used in UV absorption studies.
HydroxyacetophenoneHydroxy KetoneSimilar functional groups; used in pharmaceuticals but with different reactivity profiles.

These compounds highlight the unique positioning of 1-hydroxycyclohexyl phenyl ketone within the realm of organic chemistry due to its specific reactivity and applications.

Purity

a ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

a

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals, Liquid

XLogP3

2.6

Boiling Point

a

Density

a

Application

a

Appearance

a

Brife Desc

a

Melting Point

a

Storage

a

Quality Standard

a

Targets

a

Tag

a

UNII

E7JVN2243X

Sequence

a

Related CAS

a

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2679 of 2707 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Mutagens

Other CAS

947-19-3

Wikipedia

Hydroxycyclohexyl phenyl ketone

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Methanone, (1-hydroxycyclohexyl)phenyl-: ACTIVE

Dates

Modify: 2023-08-15
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